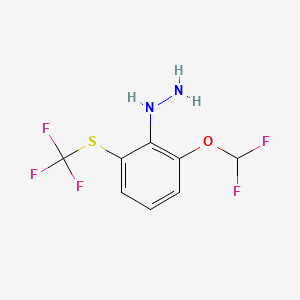

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine

Description

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 6-position, linked to a hydrazine (-NH-NH₂) moiety. This compound combines the electronic effects of fluorine atoms (high electronegativity, lipophilicity) with the reactivity of the hydrazine group, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethylthio group enhances metabolic stability and bioavailability, while the hydrazine moiety allows for further functionalization, such as forming hydrazones or heterocycles .

Properties

Molecular Formula |

C8H7F5N2OS |

|---|---|

Molecular Weight |

274.21 g/mol |

IUPAC Name |

[2-(difluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H7F5N2OS/c9-7(10)16-4-2-1-3-5(6(4)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |

InChI Key |

XGMYNWRIIRQEHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)NN)OC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethoxy and trifluoromethylthio groups) is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and radical trifluoromethylation.

Introduction of the hydrazine moiety: The hydrazine group is introduced through a reaction with hydrazine hydrate under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Structural Analogues in the Hydrazine Family

a. 1,2-Diphenylhydrazine

- Structure : Two phenyl groups attached to a hydrazine backbone.

- Properties : Lacks fluorinated substituents, leading to lower lipophilicity and metabolic stability.

- Toxicity : Well-documented to cause hemolytic anemia and hepatotoxicity due to oxidative stress .

b. (2E)-1-[2,3-Dichloro-6-methyl-5-(trifluoromethyl)phenyl]-2-(1-phenylethylidene)hydrazine

- Structure : Features dichloro, methyl, and trifluoromethyl groups on the phenyl ring, with an ethylidene hydrazone linkage.

- Crystallography: Monoclinic crystal system (P21/c), stabilized by intermolecular N–H···N and C–H···F interactions .

- Reactivity : The ethylidene group enables coordination to metal ions, suggesting utility in catalysis or metal-organic frameworks.

c. 2-(5-Imino-4,5-dihydro-1H-pyrazol-3-yl)-N-phenyl Hydrazine-carboxamide

- Structure : Contains a pyrazole ring fused to the hydrazine-carboxamide backbone.

- Bioactivity : Exhibits insect growth-regulatory activity due to the pyrazole moiety, which disrupts chitin synthesis in pests .

- Comparison : The target compound’s trifluoromethylthio group may enhance insecticidal potency by improving membrane permeability.

Fluorinated Analogues

a. Roflumilast (PDE4 Inhibitor)

- Structure : 3-Cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide.

- Bioactivity : Potent PDE4 inhibitor (IC₅₀ = 0.8 nM) with anti-inflammatory effects in neutrophils and T-cells .

- Comparison: Both compounds share difluoromethoxy groups, but roflumilast’s benzamide scaffold offers higher selectivity for PDE4, whereas the target hydrazine may exhibit broader immunomodulatory effects.

b. 1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one

- Structure : Ketone analogue of the target compound, lacking the hydrazine group.

- Physicochemical Properties : Molar mass = 268.18 g/mol, with higher volatility due to the ketone moiety .

- Utility : Serves as a precursor in synthesizing fluorinated pharmaceuticals but lacks the reactivity of hydrazine for further derivatization.

Substituent Effects on Bioactivity and Stability

- Trifluoromethylthio (-SCF₃) vs. Chloro (-Cl) : The -SCF₃ group in the target compound provides stronger electron-withdrawing effects and resistance to oxidation compared to -Cl in dichloro analogues, enhancing stability in biological systems .

- Hydrazine vs. Hydrazone : The free hydrazine group allows for Schiff base formation, enabling conjugation with carbonyl compounds (e.g., aldehydes), whereas pre-formed hydrazones (e.g., in ) are more rigid but less reactive .

Biological Activity

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H9F5O2S |

| Molecular Weight | 300.25 g/mol |

| IUPAC Name | 1-(2-(difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine |

| Canonical SMILES | CC(=O)CC1=C(C(=CC=C1)OC(F)F)SC(F)(F)F |

The biological activity of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been shown to exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes.

Enzyme Inhibition Studies

In a study examining N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, derivatives similar to the target compound showed moderate inhibition of AChE with IC50 values ranging from 27.04 to 106.75 µM, indicating potential for further development in neuropharmacology . The structure-activity relationship (SAR) indicated that modifications could enhance inhibitory potency.

Therapeutic Applications

The compound is being investigated for various therapeutic applications:

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)hydrazine, it is essential to compare it with structurally similar compounds:

Case Studies and Research Findings

Recent research has highlighted the potential of hydrazine derivatives in various biological contexts. For instance:

- Acetylcholinesterase Inhibition : Studies have shown that certain hydrazine derivatives possess greater potency than established drugs like rivastigmine, suggesting their viability as therapeutic agents in treating Alzheimer's disease .

- Antimycobacterial Activity : While initial screenings indicated limited efficacy against Mycobacterium strains, some analogues displayed promising results, warranting further exploration into their mechanisms and potential modifications to enhance activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.